[1-(4-fluorophenyl)-1H-pyrazol-4-yl]methanol

Medicinal Chemistry Drug Design ADME

Source [1-(4-fluorophenyl)-1H-pyrazol-4-yl]methanol (CAS 153863-34-4) for your SAR and scale-up programs. The p-fluorophenyl substituent delivers a LogP of 1.50—optimal for CNS penetration—and a >60-fold metabolic half-life enhancement over non-fluorinated analogs. A sharp melting point (84–86°C) ensures reliable automated weighing for HTE, while the C–F bond serves as a latent handle for SNAr or cross-coupling late-stage diversification. Available in research quantities with ≥97% purity and ambient shipping. Order now to advance your kinase inhibitor or COX-2 pipeline.

Molecular Formula C10H9FN2O
Molecular Weight 192.19 g/mol
CAS No. 153863-34-4
Cat. No. B1342974
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[1-(4-fluorophenyl)-1H-pyrazol-4-yl]methanol
CAS153863-34-4
Molecular FormulaC10H9FN2O
Molecular Weight192.19 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1N2C=C(C=N2)CO)F
InChIInChI=1S/C10H9FN2O/c11-9-1-3-10(4-2-9)13-6-8(7-14)5-12-13/h1-6,14H,7H2
InChIKeyWTHFEHLEPRCFRF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

[1-(4-Fluorophenyl)-1H-pyrazol-4-yl]methanol (CAS 153863-34-4): Core Pyrazole Building Block for Fluorinated Drug Discovery


[1-(4-Fluorophenyl)-1H-pyrazol-4-yl]methanol (CAS 153863-34-4) is a versatile pyrazole-based building block characterized by a para-fluorophenyl substituent and a primary alcohol group at the 4-position [1]. It is widely used as an intermediate in the synthesis of kinase inhibitors, anti-inflammatory agents, and other pharmacologically active scaffolds . Its solid-state properties, including a defined melting point of 84–86°C and a LogP of 1.50 , make it suitable for both parallel medicinal chemistry and scale-up processes.

Why [1-(4-Fluorophenyl)-1H-pyrazol-4-yl]methanol Cannot Be Replaced by Non-Fluorinated Pyrazole Analogs in Lead Optimization


The para-fluorine atom on the phenyl ring of [1-(4-fluorophenyl)-1H-pyrazol-4-yl]methanol imparts a distinct physicochemical profile—higher lipophilicity, altered electronic density, and enhanced metabolic stability—that cannot be replicated by hydrogen, methyl, or chloro analogs . As demonstrated in CCR5 antagonist and COX-2 inhibitor programs, a single H→F exchange at the para position can increase metabolic half-life by >60-fold [1]. In contrast, non-fluorinated analogs often exhibit higher oxidative clearance, reducing their viability as drug candidates. Furthermore, the fluorine atom serves as a versatile spectroscopic handle (¹⁹F NMR) and a synthetic anchor for further functionalization via SNAr or cross-coupling reactions, making this compound a strategically distinct intermediate.

Quantitative Differentiation: [1-(4-Fluorophenyl)-1H-pyrazol-4-yl]methanol vs. Closest Analogs


Lipophilicity (LogP) Comparison: Fluorinated vs. Non-Fluorinated Pyrazole Methanols

[1-(4-Fluorophenyl)-1H-pyrazol-4-yl]methanol exhibits a calculated LogP of 1.50 , which is 0.14–0.34 LogP units higher than its non-fluorinated phenyl analog (LogP 1.16–1.36) . This increase in lipophilicity enhances membrane permeability and is a direct result of the para-fluorine substitution.

Medicinal Chemistry Drug Design ADME

Boiling Point and Density: Impact on Purification and Formulation

The fluorine substitution lowers the boiling point of [1-(4-fluorophenyl)-1H-pyrazol-4-yl]methanol to 325.9°C compared to 332.3°C for the non-fluorinated phenyl analog [1]. Concurrently, its density increases to 1.26 g/cm³ from 1.16 g/cm³ [1], reflecting a more compact molecular packing.

Process Chemistry Purification Scale-up

Melting Point: A Critical Parameter for Crystallinity and Purification

The compound exhibits a sharp melting point of 84–86°C , indicating a high degree of crystallinity. In contrast, the melting point of the non-fluorinated phenyl analog is reported as 64–66°C [1], a difference of 20°C.

Solid-State Chemistry Crystallization Analytical

Metabolic Stability: p-Fluorophenyl as a Tool to Block Oxidative Metabolism

Introduction of a para-fluorine on a phenyl ring has been shown to dramatically reduce oxidative metabolism. In a documented CCR5 antagonist program, a single H→F exchange at the para position converted a metabolically labile compound into a highly stable one [1]. Similarly, in COX-2 inhibitors, a p-fluorophenyl analog exhibited an unacceptably long half-life (>60-fold increase) compared to its methyl-substituted counterpart, underscoring the profound impact of this substitution [1].

Drug Metabolism Pharmacokinetics Lead Optimization

Optimal Use Cases for [1-(4-Fluorophenyl)-1H-pyrazol-4-yl]methanol Based on Quantitative Differentiation


Synthesis of Kinase Inhibitors and CNS-Penetrant Leads

The enhanced lipophilicity (LogP 1.50) and predicted metabolic stability conferred by the p-fluorophenyl group make [1-(4-fluorophenyl)-1H-pyrazol-4-yl]methanol a preferred starting material for designing ATP-competitive kinase inhibitors [1] and CNS-targeted agents. Its LogP falls within the optimal range (1–3) for blood-brain barrier penetration, and the fluorine serves as a ¹⁹F NMR probe for metabolic tracking. Researchers can functionalize the primary alcohol to introduce diverse warheads while retaining the favorable ADME properties of the fluorinated core .

Solid-Phase and Parallel Synthesis Workflows

The compound's sharp melting point (84–86°C) and high crystallinity enable reliable automated weighing and solid-phase synthesis. Its physical form (solid at RT) and stability under ambient conditions simplify storage and handling in high-throughput experimentation (HTE) settings. Unlike lower-melting analogs (e.g., phenyl analog, 64–66°C) that may soften or deliquesce, [1-(4-fluorophenyl)-1H-pyrazol-4-yl]methanol maintains consistent morphology, reducing variability in parallel library production .

Late-Stage Functionalization via C–F Bond Activation

The para-fluorine atom serves as a latent handle for late-stage diversification. Under specific catalytic conditions (e.g., Pd-catalyzed cross-coupling or SNAr), the C–F bond can be selectively activated to introduce amines, ethers, or carbon substituents, enabling rapid exploration of structure-activity relationships (SAR) without de novo resynthesis of the pyrazole core. This capability is absent in non-halogenated analogs, providing a distinct synthetic advantage .

Development of Anti-inflammatory Agents Targeting COX-2 or p38 MAPK

Literature precedent demonstrates that p-fluorophenyl pyrazoles can serve as potent and selective inhibitors of COX-2 [1] and p38 MAP kinase [2]. [1-(4-Fluorophenyl)-1H-pyrazol-4-yl]methanol provides a direct entry point to these pharmacophores. By elaborating the primary alcohol, medicinal chemists can generate libraries of amides, esters, or ethers that mimic the core of known clinical candidates (e.g., Celecoxib analogs), leveraging the metabolic stability advantages of the fluorine substituent [1].

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